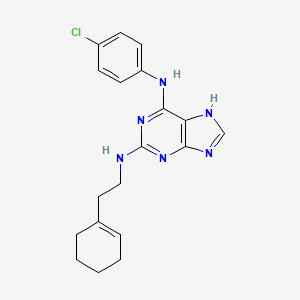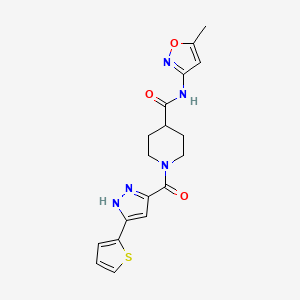![molecular formula C12H9NO4S2 B2507742 3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid CAS No. 251097-01-5](/img/structure/B2507742.png)
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid is a chemical compound with the molecular formula C12H9NO4S2 and a molecular weight of 296.35 . It is also known by its IUPAC name, 3-((4-nitrobenzyl)thio)-1H-1lambda3-thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10NO4S2/c14-12(15)11-10(5-6-18-11)19-7-8-1-3-9(4-2-8)13(16)17/h1-6,18H,7H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 296.35 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including 2-nitrobenzyl derivatives, demonstrate promising applications in synthetic chemistry due to their ability to be removed under mild, non-destructive conditions using light. These groups, such as 2-nitrobenzyl and its analogs, are pivotal in protecting functional groups during synthesis and can be strategically removed by irradiation, offering precise control over the synthetic process. The employment of these protecting groups, including 2-nitrobenzyl derivatives, has grown significantly, showcasing their importance in the development of complex molecules and potential for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Enzyme-Catalyzed Reduction of Nitro-Aromatics
The enzymatic reduction of nitro-aromatic compounds is a key process in bioremediation and drug metabolism studies. Research on nitro-aromatics, including nitrobenzyl derivatives, focuses on understanding the mechanisms by which enzymes like NQO1 and cytochromes P450 activate these compounds into reactive intermediates that form DNA adducts. This enzymatic activation is crucial for evaluating the environmental impact of nitro-aromatic pollutants and assessing the metabolic pathways of drug candidates containing nitrobenzyl groups (Stiborová et al., 2014).
Synthesis of Thiophene Derivatives
Thiophene derivatives play a significant role in medicinal chemistry, offering a range of bioactivities including antimicrobial and anticancer properties. The synthesis and application of thiophene derivatives, possibly including 3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid, are explored for their contributions to drug development and other fields. These derivatives are integral in creating compounds with valuable bioactivities and are also utilized in organic materials due to their electronic properties (Xuan, 2020).
Analytical Methods in Antioxidant Activity Studies
The study of antioxidants is pivotal in various scientific fields, from food engineering to pharmaceuticals. Analytical methods, including those that might assess compounds like this compound for their antioxidant capacity, are critical for understanding the efficacy and mechanisms of antioxidants in biological systems. These methods help in evaluating the potential health benefits and applications of antioxidants in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c14-12(15)11-10(5-6-18-11)19-7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYZTHOYHYVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)


![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)







![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

